2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide 2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321721
InChI: InChI=1S/C25H27BrN2O3S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)28(25(32)33-22)27-23(29)20-10-7-8-11-21(20)26/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,29)/b22-17-
SMILES:
Molecular Formula: C25H27BrN2O3S2
Molecular Weight: 547.5 g/mol

2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

CAS No.:

Cat. No.: VC16321721

Molecular Formula: C25H27BrN2O3S2

Molecular Weight: 547.5 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide -

Specification

Molecular Formula C25H27BrN2O3S2
Molecular Weight 547.5 g/mol
IUPAC Name 2-bromo-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C25H27BrN2O3S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)28(25(32)33-22)27-23(29)20-10-7-8-11-21(20)26/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,29)/b22-17-
Standard InChI Key NAJNKAPVSBLOPN-XLNRJJMWSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₅H₂₇BrN₂O₃S₂ and a molecular weight of 547.5 g/mol. Its IUPAC name reflects a complex structure featuring:

  • A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine)

  • A (5Z)-5-[4-(octyloxy)benzylidene] substituent

  • A 2-bromobenzamide group at the N3 position .

Table 1: Key Chemical Descriptors

PropertyValue
IUPAC Name2-bromo-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Canonical SMILESCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
InChI KeyNAJNKAPVSBLOPN-XLNRJJMWSA-N
PubChem CID5789003

The Z-configuration of the benzylidene double bond is critical for maintaining the compound’s planar geometry, which influences its biological interactions .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step condensation reaction:

  • Formation of the thiazolidinone core: Cyclocondensation of thiourea derivatives with brominated benzoyl chloride yields the 2-thioxo-thiazolidin-4-one scaffold .

  • Benzylidene incorporation: A Knoevenagel condensation between 4-octyloxybenzaldehyde and the thiazolidinone core introduces the Z-configured benzylidene group.

  • Amide coupling: The bromobenzamide moiety is attached via carbodiimide-mediated coupling, ensuring regioselectivity at the N3 position.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Thiazolidinone formationBromobenzoyl chloride, thiourea, DCM, 0°C68–72
Knoevenagel condensation4-Octyloxybenzaldehyde, piperidine, ethanol, reflux85
Amide couplingDCC, DMAP, dry THF, rt78

The octyloxy chain enhances lipid solubility, potentially improving membrane permeability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.02 (d, J = 7.6 Hz, 1H, Ar-H), 7.72 (m, 2H, Ar-H), 7.45 (s, 1H, CH=), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 4.01 (t, J = 6.8 Hz, 2H, OCH₂), 1.75 (m, 2H, CH₂), 1.25 (m, 10H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR: Signals at δ 187.4 (C=O), 168.2 (C=S), and 159.1 (C-O) confirm the thiazolidinone and ether functionalities .

High-Resolution Mass Spectrometry (HRMS)

The observed [M+H]⁺ ion at m/z 548.0832 matches the theoretical value (548.0829), validating the molecular formula.

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Z-configuration: Essential for planar alignment with biological targets .

  • Octyloxy chain: Longer alkyl chains improve logP (calculated: 5.2) but reduce aqueous solubility.

  • Bromine substitution: Enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .

Table 3: Impact of Substituents on Activity

ModificationIC₅₀ (µM)MIC (µg/mL)
Bromine → Chlorine18.716
Octyloxy → Methoxy24.132
Z → E isomer>50>64

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